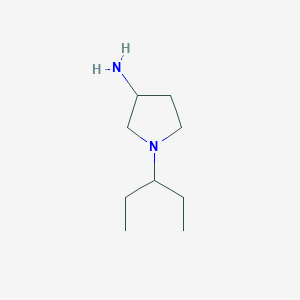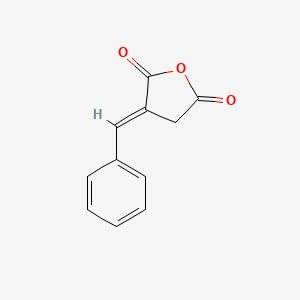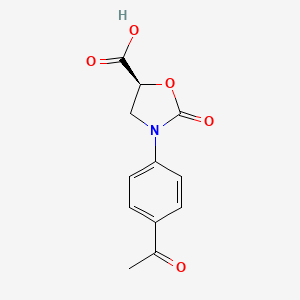
(5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid is a chiral compound with a unique structure that includes an oxazolidine ring, a carboxylic acid group, and an acetylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid typically involves the formation of the oxazolidine ring through cyclization reactions. One common method is the reaction of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetylphenyl group may also play a role in binding to target molecules, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid: The enantiomer of the compound with different stereochemistry.
3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid: The racemic mixture containing both enantiomers.
3-(4-Methylphenyl)-2-oxooxazolidine-5-carboxylic acid: A similar compound with a methyl group instead of an acetyl group.
Uniqueness
(S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the acetyl group also distinguishes it from similar compounds with different substituents.
Propiedades
Número CAS |
918543-55-2 |
|---|---|
Fórmula molecular |
C12H11NO5 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
(5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO5/c1-7(14)8-2-4-9(5-3-8)13-6-10(11(15)16)18-12(13)17/h2-5,10H,6H2,1H3,(H,15,16)/t10-/m0/s1 |
Clave InChI |
UQVMMBWQEBHLNP-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)C1=CC=C(C=C1)N2C[C@H](OC2=O)C(=O)O |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N2CC(OC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12876252.png)


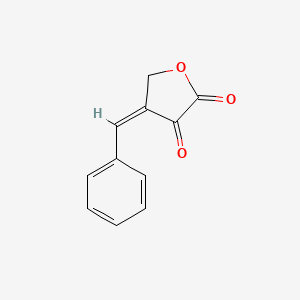


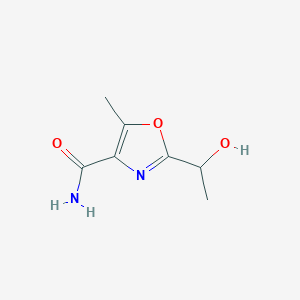


![(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide](/img/structure/B12876345.png)
